

Spectroscopic Analysis of 4-(1-Phenylethyl)resorcinol: A Technical Guide

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Compound of Interest		
Compound Name:	4-(1-Phenylethyl)resorcinol	
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Abstract

4-(1-Phenylethyl)resorcinol, a potent tyrosinase inhibitor, is a key active ingredient in the cosmetic and pharmaceutical industries for its skin-lightening properties.[1][2] A thorough understanding of its chemical structure and purity is paramount for quality control and formulation development. This technical guide provides an in-depth overview of the spectroscopic analysis of **4-(1-Phenylethyl)resorcinol**, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and representative spectral data are presented to aid researchers in the characterization of this compound. Furthermore, a diagram of the tyrosinase inhibition pathway is included to provide context for its biological activity.

Chemical Structure and Properties

- IUPAC Name: 4-(1-phenylethyl)benzene-1,3-diol[3]
- Synonyms: Phenylethyl resorcinol, SymWhite 377®[3]
- CAS Number: 85-27-8[2]
- Molecular Formula: C14H14O2[3]



Molecular Weight: 214.26 g/mol [3]

Spectroscopic Data

The following sections present representative spectroscopic data for 4-(1-

Phenylethyl)resorcinol. It is important to note that exact spectral values may vary slightly depending on the experimental conditions, such as the solvent and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for **4-(1-Phenylethyl)resorcinol** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.15	m	5H	Phenyl-H
~6.90	d	1H	Resorcinol-H
~6.40	dd	1H	Resorcinol-H
~6.30	d	1H	Resorcinol-H
~5.50	br s	2H	ОН
~4.10	q	1H	СН
~1.60	d	3H	СНз

Note: 'm' denotes multiplet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'q' denotes quartet, and 'br s' denotes broad singlet. The chemical shifts for the hydroxyl (OH) protons can be variable and may exchange with deuterium in the solvent.

Table 2: Predicted ¹³C NMR Data for **4-(1-Phenylethyl)resorcinol** (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~155.0	С-ОН
~154.5	С-ОН
~145.0	Phenyl-C (quaternary)
~130.0	Resorcinol-CH
~128.5	Phenyl-CH
~127.0	Phenyl-CH
~126.0	Phenyl-CH
~115.0	Resorcinol-C (quaternary)
~108.0	Resorcinol-CH
~103.0	Resorcinol-CH
~45.0	СН
~21.0	СН₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum is typically recorded from a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4][5][6][7][8]

Table 3: Representative FTIR Absorption Bands for 4-(1-Phenylethyl)resorcinol



Wavenumber (cm⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic)
1620 - 1580	Strong	C=C stretch (aromatic)
1500 - 1400	Strong	C=C stretch (aromatic)
1300 - 1000	Strong	C-O stretch (phenol)
850 - 700	Strong	C-H bend (aromatic out-of- plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The spectrum is typically recorded in a solvent such as ethanol or methanol.

Table 4: UV-Vis Absorption Data for **4-(1-Phenylethyl)resorcinol** (in Ethanol)

λmax (nm)	Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
~280	Data not available

Note: The exact λ max and molar absorptivity can be influenced by the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Predicted Mass Spectrometry Fragmentation Data for **4-(1-Phenylethyl)resorcinol**



m/z	Interpretation
214	[M] ⁺ (Molecular ion)
199	[M - CH ₃] ⁺
105	[C ₆ H ₅ -CH-CH ₃] ⁺
77	[C ₆ H ₅]+

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-(1-Phenylethyl)resorcinol**. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of 4-(1-Phenylethyl)resorcinol for ¹H NMR and 20-30 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃)
 in a clean, dry NMR tube.
 - \circ Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup (for a 400 MHz spectrometer):
 - ¹H NMR:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
 - o 13C NMR:



Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.0 s

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale to the TMS signal.
 - Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy (ATR Method)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- · Background Measurement:
 - Acquire a background spectrum of the empty, clean ATR crystal.
- Sample Measurement:
 - Place a small amount of solid 4-(1-Phenylethyl)resorcinol onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
- Data Processing:



• The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of 4-(1-Phenylethyl)resorcinol of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol).
 - Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25 μg/mL).
- Instrument Setup:
 - Set the spectrophotometer to scan a wavelength range of 200-400 nm.
- Measurement:
 - Fill a quartz cuvette with the solvent to be used as a blank and zero the instrument.
 - Measure the absorbance of each of the standard solutions, starting from the lowest concentration.
 - \circ To determine the λ max, scan one of the mid-range concentrations across the full wavelength range.
- Data Processing:
 - Identify the wavelength of maximum absorbance (λmax).
 - Plot a calibration curve of absorbance at λmax versus concentration.
 - The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A
 is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar
 concentration.

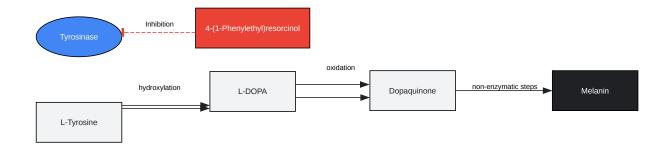
Signaling Pathway and Experimental Workflows

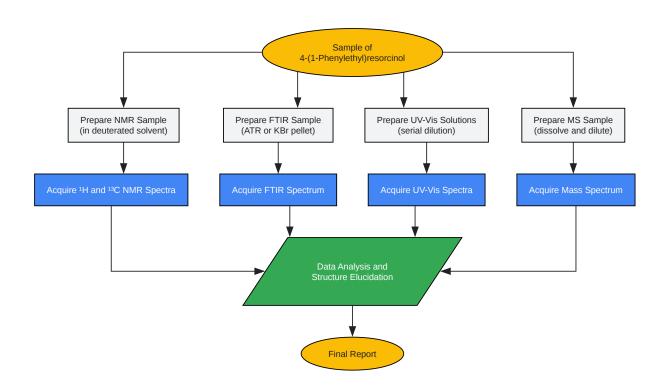


Tyrosinase Inhibition Pathway

4-(1-Phenylethyl)resorcinol functions as a skin-lightening agent by inhibiting the enzyme tyrosinase, a key regulator of melanin production.[1][2] The proposed mechanism involves the binding of the resorcinol moiety to the active site of tyrosinase, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.







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